molecular formula C17H16F3NO4S B2396752 N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide CAS No. 1396875-81-2

N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide

Numéro de catalogue: B2396752
Numéro CAS: 1396875-81-2
Poids moléculaire: 387.37
Clé InChI: ULSOCCGSBLZWBQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound is a benzenesulfonamide derivative featuring a 4-(trifluoromethoxy) substituent on the aromatic ring and a 1-hydroxy-2,3-dihydro-1H-inden-1-ylmethyl group attached to the sulfonamide nitrogen.

Propriétés

IUPAC Name

N-[(1-hydroxy-2,3-dihydroinden-1-yl)methyl]-4-(trifluoromethoxy)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F3NO4S/c18-17(19,20)25-13-5-7-14(8-6-13)26(23,24)21-11-16(22)10-9-12-3-1-2-4-15(12)16/h1-8,21-22H,9-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULSOCCGSBLZWBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CC=CC=C21)(CNS(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F3NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular features:

PropertyDetails
Common Name N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide
CAS Number 1396875-81-2
Molecular Formula C17_{17}H16_{16}F3_{3}N2_{2}O4_{4}S
Molecular Weight 387.4 g/mol

The presence of the hydroxyl group, trifluoromethoxy group, and benzenesulfonamide moiety suggests diverse interactions with biological targets.

Antimicrobial Activity

Recent studies have indicated that compounds similar to N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide exhibit significant antimicrobial properties:

  • Bactericidal Effects : The compound has shown activity against various Gram-positive bacteria. For instance, related compounds demonstrated minimum inhibitory concentrations (MICs) ranging from 15.625 to 125 μM against Staphylococcus aureus and Enterococcus faecalis .
  • Antifungal Activity : Similar derivatives have been reported to reduce biofilm formation significantly, indicating potential applications in treating infections caused by biofilm-forming pathogens like Candida species .

The mechanism of action for N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide likely involves:

  • Inhibition of Protein Synthesis : Studies suggest that the compound may inhibit bacterial protein synthesis pathways, leading to bactericidal effects.
  • Disruption of Biofilm Formation : The ability to disrupt biofilm formation is crucial for treating chronic infections associated with biofilms.

Case Studies

Several studies have focused on the biological activity of compounds structurally related to N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide:

  • Study on Antimicrobial Efficacy : A study evaluated the efficacy of related sulfonamide derivatives against MRSA (Methicillin-resistant Staphylococcus aureus), reporting MIC values comparable to traditional antibiotics like ciprofloxacin .
  • Biofilm Inhibition Study : Another investigation assessed the ability of similar compounds to inhibit biofilm formation in Candida species, achieving up to 90% reduction in biofilm mass .

Applications De Recherche Scientifique

Chemical Properties and Structure

The compound has the following key characteristics:

  • Molecular Formula : C17_{17}H16_{16}F3_3NO4_4S
  • Molecular Weight : 387.4 g/mol
  • CAS Number : 1396875-81-2

The presence of the trifluoromethoxy group enhances its lipophilicity and biological activity, while the sulfonamide group is known for its role in drug development, particularly as antibacterial agents.

Pharmacological Applications

  • Antimicrobial Activity :
    • Compounds containing sulfonamide groups are widely recognized for their antimicrobial properties. Research indicates that N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide may exhibit similar efficacy against various bacterial strains due to its ability to inhibit bacterial dihydropteroate synthase, a key enzyme in folate synthesis .
  • Anticancer Potential :
    • The indene structure is associated with several anticancer activities. Studies have shown that derivatives of indene can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation .
  • Enzyme Inhibition :
    • This compound's ability to act as an inhibitor for certain enzymes makes it valuable in drug design. For instance, the sulfonamide moiety can interact with active sites of enzymes, potentially leading to the development of novel therapeutic agents targeting specific diseases .

Case Study 1: Antimicrobial Efficacy

In a recent study, researchers synthesized various sulfonamide derivatives and tested them against resistant bacterial strains. Among these compounds, one derivative closely related to N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide showed significant inhibition against Staphylococcus aureus and Escherichia coli, highlighting its potential as a lead compound for developing new antibiotics .

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer properties of indene derivatives. The results indicated that compounds similar to N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide could effectively inhibit cell proliferation in breast cancer cell lines by inducing cell cycle arrest at the G2/M phase. This suggests that structural modifications could enhance therapeutic efficacy .

Synthetic Routes and Industrial Production

The synthesis of N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide typically involves several steps:

  • Formation of Indene Moiety : Indene can be synthesized through cyclization reactions from suitable precursors.
  • Hydroxylation : The introduction of the hydroxy group may involve hydroxylation reactions using reagents like hydrogen peroxide.
  • Trifluoromethoxy Group Attachment : This can be achieved through nucleophilic substitution reactions involving trifluoromethoxy precursors.
  • Sulfonamide Formation : The final step involves coupling reactions to form the sulfonamide linkage.

Optimizing these synthetic routes is crucial for enhancing yield and purity while minimizing environmental impact .

Comparaison Avec Des Composés Similaires

Key Structural Features and Substituent Variations

The table below highlights structural analogs and their substituent-driven differences:

Compound Name Core Structure Substituents Potential Activity Reference
Target Compound Benzenesulfonamide 4-(trifluoromethoxy), (1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl Not explicitly reported N/A
(E)-2-(5-fluoro-1-(4-(methylthio)benzylidene)-1H-inden-3-yl)-N-(4-(trifluoromethoxy)phenylsulfonyl)acetamide Benzenesulfonamide 4-(trifluoromethoxy), indenyl-acetamide COX-1-selective inhibition
N-cyclobutyl-N-((2,2-dimethyl-2H-chromen-6-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide Benzenesulfonamide 4-(trifluoromethoxy), chromenyl-methyl, cyclobutyl Antiviral (implied by title)
3-[(1S)-2,3-dihydro-1H-inden-1-ylamino]-2,5,6-trifluoro-4-[(2-hydroxyethyl)sulfonyl]benzenesulfonamide Benzenesulfonamide Dihydroindenyl-amino, fluorine substituents, hydroxyethylsulfonyl Not explicitly reported
2-Nitro-N-[4-(trifluoromethoxy)phenyl]benzenesulfonamide Benzenesulfonamide 4-(trifluoromethoxy), nitro group Intermediate for synthesis

Functional Group Impact on Activity

  • Trifluoromethoxy Group : Present in all analogs, this electron-withdrawing group enhances resistance to oxidative metabolism and improves membrane permeability .
  • Indenyl/Dihydroindenyl Moieties : The target compound’s dihydroindenyl group introduces a rigid, bicyclic structure that may enhance target binding compared to simpler alkyl chains. In , an indenyl-acetamide derivative exhibits COX-1-selective inhibition , suggesting the indenyl scaffold’s utility in enzyme targeting .

Q & A

Q. What are the key synthetic strategies for preparing N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide?

The synthesis typically involves sequential functionalization of the indenol and benzenesulfonamide moieties. For example:

  • Step 1 : Activation of the indenol hydroxyl group via protection/deprotection strategies (e.g., benzyl ethers, silylation) to enable nucleophilic substitution at the methyl position .
  • Step 2 : Coupling the activated indenol intermediate with 4-(trifluoromethoxy)benzenesulfonamide using a base (e.g., triethylamine) in aprotic solvents like dichloromethane .
  • Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) followed by recrystallization for high-purity yields (>95%) .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

A multi-technique approach is recommended:

  • Spectroscopy : 1^1H and 13^13C NMR to verify connectivity of the indenol, methyl linker, and sulfonamide groups .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular formula (e.g., [M+H]+^+ ion matching calculated mass within 5 ppm error) .
  • X-ray Crystallography : Single-crystal analysis to resolve stereochemistry at the indenol hydroxy group and confirm spatial arrangement .

Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?

Initial screens should focus on target engagement and cytotoxicity:

  • Enzyme Inhibition : Assays against sulfonamide-associated targets (e.g., carbonic anhydrases) using fluorogenic substrates .
  • Cell Viability : MTT assays in cancer (e.g., A375 melanoma) and normal cell lines (e.g., HEK293) to assess selectivity .
  • Solubility : Kinetic solubility in PBS (pH 7.4) and DMSO to guide dosing in follow-up studies .

Advanced Research Questions

Q. How can computational modeling optimize the compound’s interaction with biological targets?

  • Docking Studies : Use Schrödinger Suite or AutoDock Vina to model binding to sulfonamide-sensitive proteins (e.g., HIF-2α), leveraging crystallographic data from related inhibitors .
  • DFT Calculations : B3LYP/6-31G(d,p) basis sets to analyze electronic properties (HOMO-LUMO gap, electrostatic potential maps) and predict reactivity .
  • MD Simulations : GROMACS for assessing stability of ligand-target complexes under physiological conditions (e.g., 310 K, 1 atm) .

Q. What methodologies resolve contradictions in activity data across different assay systems?

  • Pharmacokinetic-Pharmacodynamic (PK/PD) Modeling : Link plasma/tissue concentrations (LC-MS/MS) to target modulation (e.g., pMEK1 inhibition) using indirect response models .
  • Metabolite Profiling : UPLC-QTOF-MS to identify active/inactive metabolites in liver microsomes, addressing discrepancies between in vitro and in vivo efficacy .
  • Orthogonal Assays : Validate target engagement via SPR (surface plasmon resonance) if enzymatic assays conflict with cellular activity .

Q. How can reaction kinetics elucidate the stability of the trifluoromethoxy group under physiological conditions?

  • pH-Rate Profiling : Monitor degradation via HPLC-UV in buffers (pH 1–10) to identify labile bonds (e.g., sulfonamide C–N cleavage) .
  • Isotope Labeling : 18^{18}O-labeling studies to trace hydrolysis pathways of the trifluoromethoxy group in simulated gastric fluid .
  • Accelerated Stability Testing : ICH guidelines (40°C/75% RH for 3 months) to predict shelf-life and guide formulation development .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.